

Application Notes and Protocols for the Extraction of Upadacitinib from Biological Matrices

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Compound of Interest

Compound Name: *Upadacitinib-d5*

Cat. No.: *B15599766*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, from biological matrices, primarily human plasma. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a representative Solid-Phase Extraction (SPE) method are intended to guide researchers in developing robust and reliable bioanalytical assays for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction to Upadacitinib and Bioanalytical Importance

Upadacitinib is an orally administered medication approved for the treatment of several autoimmune diseases, including rheumatoid arthritis. Accurate quantification of Upadacitinib in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring its safe and effective use in patients. The choice of sample extraction technique is a critical step in the bioanalytical workflow, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis, which is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Summary of Extraction Techniques

The selection of an appropriate extraction method depends on various factors, including the desired level of sample cleanup, throughput requirements, and the complexity of the biological matrix. Below is a summary of the quantitative performance of the three common extraction techniques detailed in these notes.

Parameter	Protein Precipitation (PPT)	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE) (Representative Method)
Analyte	Upadacitinib	Upadacitinib	Tofacitinib (as a representative JAK inhibitor)
Biological Matrix	Human Plasma	Human Plasma	Human Plasma
Reported Recovery	100.3% ^[1]	>80% ^[2]	Not explicitly stated for Tofacitinib, but generally aims for high and consistent recovery.
Linearity Range	12.5 - 100 ng/mL ^[1]	1 - 500 ng/mL ^[2]	0.40 - 74.4 ng/mL (for Tofacitinib) ^[1]
Lower Limit of Quantification (LLOQ)	10 ng/mL ^[1]	1 ng/mL ^[2]	0.40 ng/mL (for Tofacitinib) ^[1]
Internal Standard (IS)	Filgotinib ^[1]	Fedratinib ^[2]	Phenacetin (for Tofacitinib) ^[1]
Primary Advantage	Simple, fast, and requires minimal method development.	High degree of sample cleanup, reducing matrix effects.	High selectivity and concentration factor, providing very clean extracts.
Primary Disadvantage	Less effective at removing matrix interferences.	More labor-intensive and requires larger volumes of organic solvents.	Can be more costly and requires more extensive method development.

Experimental Protocols

Protein Precipitation (PPT)

This method is favored for its simplicity and high-throughput applicability. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, leaving the analyte of interest in the supernatant.

Materials and Reagents:

- Blank human plasma
- Upadacitinib reference standard
- Filgotinib (Internal Standard)
- Acetonitrile (chilled)
- Diluent (e.g., Acetonitrile:Water 50:50 v/v)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- Sample Preparation: Aliquot 200 μ L of human plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add an appropriate volume of Filgotinib internal standard solution to the plasma sample.
- Dilution: Add 500 μ L of diluent to the plasma sample.
- Vortexing: Vortex the sample for 2 minutes to ensure thorough mixing.
- Protein Precipitation: Add 300 μ L of chilled acetonitrile to the sample to precipitate the plasma proteins.

- Vortexing: Vortex the sample again to ensure complete precipitation.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15-20 minutes.[1]
- Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.



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Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. This method provides a cleaner extract compared to PPT.

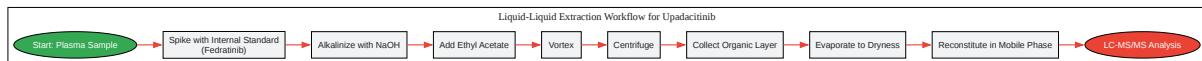
Materials and Reagents:

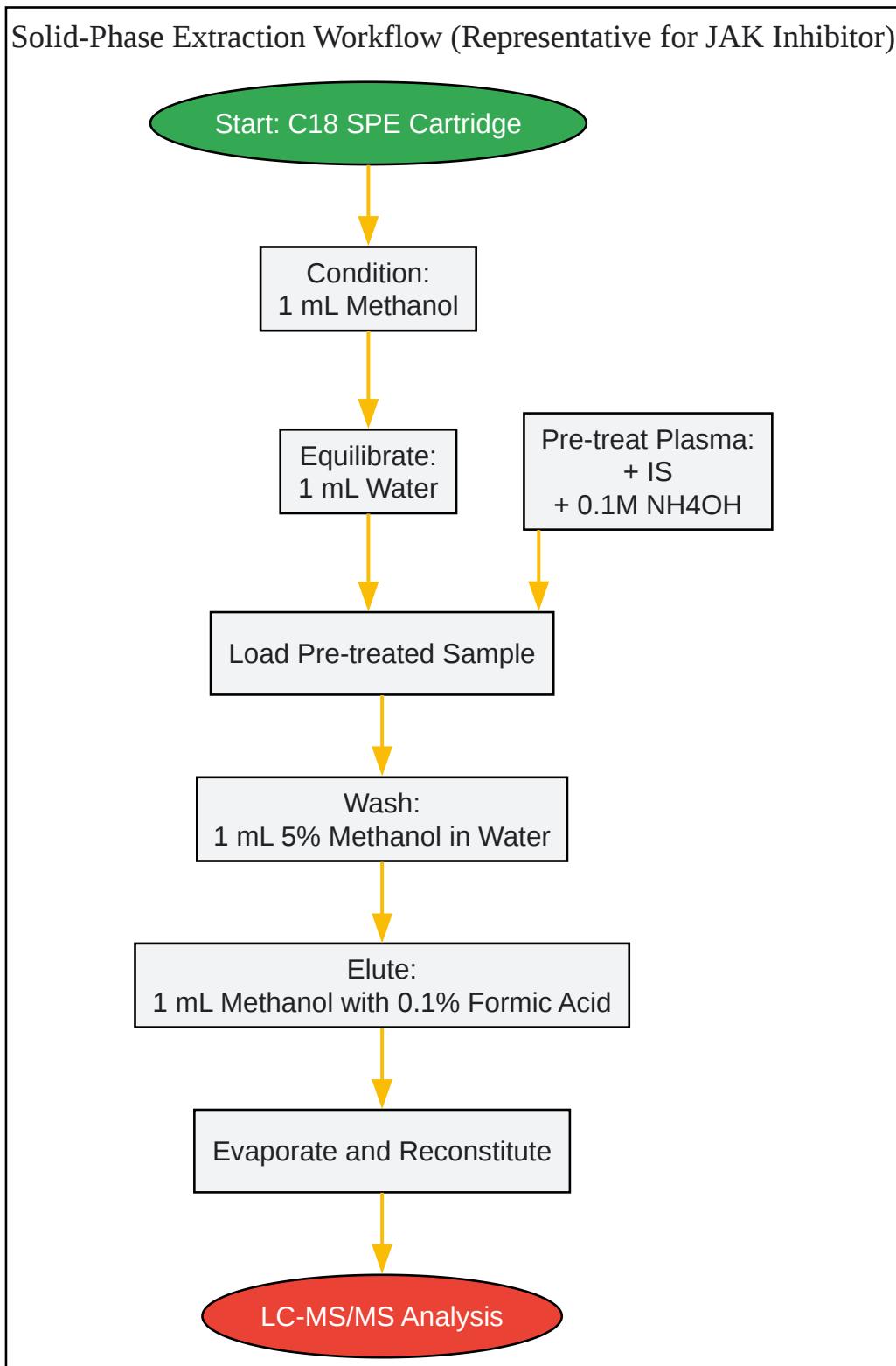
- Blank beagle dog plasma (or other relevant matrix)
- Upadacitinib reference standard
- Fedratinib (Internal Standard)
- Ethyl acetate
- Sodium hydroxide (NaOH) solution
- Microcentrifuge tubes
- Vortex mixer

- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent (mobile phase)

Protocol:

- Sample Preparation: Aliquot a specific volume of plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add an appropriate volume of Fedratinib internal standard solution.
- Alkalization: Add NaOH solution to the plasma sample to adjust the pH, which can improve the extraction efficiency of Upadacitinib.[\[2\]](#)
- Extraction Solvent Addition: Add a specified volume of ethyl acetate to the sample.
- Vortexing: Vortex the sample vigorously for several minutes to ensure thorough mixing of the aqueous and organic phases.
- Centrifugation: Centrifuge the sample to facilitate phase separation.
- Organic Layer Collection: Carefully transfer the upper organic layer containing the analyte and internal standard to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
- Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.[\[2\]](#)





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